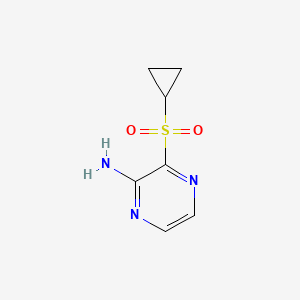
2-Amino-3-(cyclopropylsulfonyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(cyclopropylsulfonyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with an amino group at the 2-position and a cyclopropylsulfonyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-3-bromopyrazine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
化学反応の分析
Types of Reactions: 2-Amino-3-(cyclopropylsulfonyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
2-Amino-3-(cyclopropylsulfonyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-Amino-3-(cyclopropylsulfonyl)pyrazine exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the cyclopropylsulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
- 2-Amino-3-(methylsulfonyl)pyrazine
- 2-Amino-3-(ethylsulfonyl)pyrazine
- 2-Amino-3-(propylsulfonyl)pyrazine
Comparison: 2-Amino-3-(cyclopropylsulfonyl)pyrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications .
生物活性
2-Amino-3-(cyclopropylsulfonyl)pyrazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data tables and case studies.
- Molecular Formula : C6H10N2O2S
- Molecular Weight : 174.22 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylsulfonyl chloride with 2-amino-3-pyrazinecarboxylic acid. The reaction conditions include:
- Reagents : Cyclopropylsulfonyl chloride, base (e.g., triethylamine)
- Solvent : Dichloromethane or DMF
- Temperature : Room temperature to reflux
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
- Receptor Modulation : The compound may modulate receptor activities, influencing signaling pathways critical for cellular responses.
Pharmacological Applications
Recent studies have highlighted several pharmacological applications of this compound:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines. A notable study demonstrated its effectiveness against breast cancer cells, showing a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study assessed the effects of this compound on MCF-7 cells, revealing that it induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to measure protein expression levels related to apoptosis.
-
Research on Anti-inflammatory Mechanisms :
- Another study investigated the compound's ability to inhibit NF-kB signaling in LPS-stimulated macrophages. Results indicated a significant decrease in NF-kB activation and subsequent cytokine release, supporting its role in mitigating inflammatory responses.
特性
分子式 |
C7H9N3O2S |
|---|---|
分子量 |
199.23 g/mol |
IUPAC名 |
3-cyclopropylsulfonylpyrazin-2-amine |
InChI |
InChI=1S/C7H9N3O2S/c8-6-7(10-4-3-9-6)13(11,12)5-1-2-5/h3-5H,1-2H2,(H2,8,9) |
InChIキー |
BVBXEBHRKGKZAR-UHFFFAOYSA-N |
正規SMILES |
C1CC1S(=O)(=O)C2=NC=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















